3-(2-Phenoxyethoxy)benzaldehyde

Description

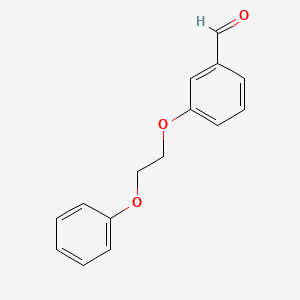

3-(2-Phenoxyethoxy)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted at the 3-position with a 2-phenoxyethoxy group. This ether-linked substituent imparts unique physicochemical properties, including enhanced solubility in organic solvents compared to simpler benzaldehyde derivatives. The compound is synthetically accessible via nucleophilic substitution reactions, as demonstrated by methods involving cesium carbonate (Cs₂CO₃)-mediated coupling of halides with phenolic intermediates . Its structure combines the reactivity of the aldehyde group with the steric and electronic effects of the phenoxyethoxy chain, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

3-(2-phenoxyethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-12-13-5-4-8-15(11-13)18-10-9-17-14-6-2-1-3-7-14/h1-8,11-12H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJJIJFQPTYTHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenoxyethoxy)benzaldehyde can be achieved through several methods. One common approach involves the condensation of 3-hydroxybenzaldehyde with 2-phenoxyethanol under acidic conditions, followed by etherification and hydrolysis . Another method includes the use of a two-step, one-pot reduction/cross-coupling procedure, which employs a stable aluminum hemiaminal as a tetrahedral intermediate .

Industrial Production Methods

Industrial production of 3-(2-Phenoxyethoxy)benzaldehyde typically involves the use of cost-effective and environmentally friendly methods. For instance, the preparation method described in a patent involves condensation, etherification, and hydrolysis steps, which are advantageous due to their low operation cost, reduced emission of waste, and inhibition of side reactions .

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenoxyethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The phenoxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: 3-(2-Phenoxyethoxy)benzoic acid.

Reduction: 3-(2-Phenoxyethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Phenoxyethoxy)benzaldehyde is utilized in a wide range of scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of biochemical pathways and enzyme interactions.

Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: It is employed in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Phenoxyethoxy)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

The following sections compare 3-(2-Phenoxyethoxy)benzaldehyde with structurally and functionally related benzaldehyde derivatives, focusing on molecular features, synthesis, and biological activities.

Structural Analogues

Table 1: Key Structural Analogues and Their Substituents

Key Observations:

- Electronic Effects: The trifluoromethyl group in 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde stabilizes the molecule via electron withdrawal, contrasting with the electron-donating phenoxyethoxy group in the target compound .

- Ortho vs. Para Substitution: The methoxy group at C3 in 3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde creates steric and electronic differences compared to the single substitution in the target compound .

Biological Activity

3-(2-Phenoxyethoxy)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive review of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

3-(2-Phenoxyethoxy)benzaldehyde is characterized by the presence of a benzaldehyde group attached to a phenoxyethoxy moiety. This structure may influence its interaction with biological targets, affecting its reactivity and binding affinity.

Antimicrobial Activity

Research has indicated that 3-(2-Phenoxyethoxy)benzaldehyde exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing significant inhibition at certain concentrations. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, as summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The anticancer potential of 3-(2-Phenoxyethoxy)benzaldehyde has been explored in various cancer cell lines. A notable study assessed its cytotoxic effects on human cancer cells, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The results are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.4 |

| A549 | 22.8 |

| HCT116 | 18.6 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, as evidenced by flow cytometry analyses.

The biological activity of 3-(2-Phenoxyethoxy)benzaldehyde may be attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival pathways, leading to increased apoptosis in cancer cells.

Case Studies

- Study on Antimicrobial Properties : A recent investigation demonstrated that the compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent against resistant bacterial strains .

- Cytotoxicity in Cancer Research : In vitro experiments showed that treatment with varying concentrations of 3-(2-Phenoxyethoxy)benzaldehyde resulted in significant reductions in cell viability across multiple cancer cell lines. The study concluded that the compound's structural characteristics contributed to its enhanced cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.